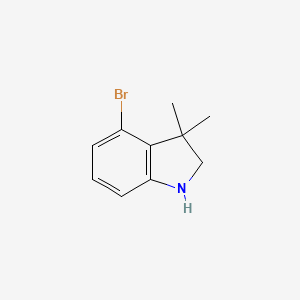

4-Bromo-3,3-dimethylindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3,3-dimethyl-1,2-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-10(2)6-12-8-5-3-4-7(11)9(8)10/h3-5,12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJRWRRMADSCCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C(=CC=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695038 | |

| Record name | 4-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227418-26-9 | |

| Record name | 4-Bromo-2,3-dihydro-3,3-dimethyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227418-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3,3-dimethylindoline

For: Researchers, Scientists, and Drug Development Professionals

Subject: Core Chemical Properties, Synthesis, and Analysis of 4-Bromo-3,3-dimethylindoline

Abstract

This technical guide addresses the chemical properties of 4-Bromo-3,3-dimethylindoline. Literature and database searches indicate that while this compound is commercially available, comprehensive data regarding its detailed physicochemical properties, experimental protocols, and biological activity are not extensively documented in publicly accessible scientific literature. This document compiles the available identifying information and presents a generalized framework for the experimental analysis of such a compound.

Core Chemical and Physical Properties

4-Bromo-3,3-dimethylindoline is a halogenated derivative of the indoline scaffold. The presence of a bromine atom on the aromatic ring and two methyl groups at the C3 position are key structural features. Basic identifying information has been aggregated from chemical supplier databases.

Table 1: Summary of Chemical and Physical Data for 4-Bromo-3,3-dimethylindoline

| Property | Data | Source |

| IUPAC Name | 4-Bromo-2,3-dihydro-3,3-dimethyl-1H-indole | N/A |

| Synonyms | 4-Bromo-3,3-dimethylindoline | |

| CAS Number | 1227418-26-9 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂BrN | [1][2] |

| Molecular Weight | 226.11 g/mol | [1][2] |

| Appearance | Not specified in available literature | N/A |

| Melting Point | Not specified in available literature | N/A |

| Boiling Point | Not specified in available literature | [3] |

| Solubility | Not specified in available literature | N/A |

| Storage Conditions | 2-8°C | [1] |

Note: "N/A" indicates that the data is not available in the searched public-domain sources.

Experimental Protocols

Hypothetical Workflow for Compound Verification and Analysis

The following diagram outlines a standard, logical workflow for the verification and spectroscopic analysis of a research chemical like 4-Bromo-3,3-dimethylindoline upon its acquisition.

References

In-Depth Technical Guide to 4-Bromo-3,3-dimethylindoline

CAS Number: 1227418-26-9

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-Bromo-3,3-dimethylindoline, a halogenated heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of public data specifically for this compound, this guide also draws upon information from closely related analogues to provide a broader context for its potential properties and applications.

Chemical and Physical Properties

While detailed experimental data for 4-Bromo-3,3-dimethylindoline is not extensively reported in publicly accessible literature, its basic properties can be summarized. Further empirical studies are required to fully characterize this compound.

| Property | Value | Source |

| CAS Number | 1227418-26-9 | [1] |

| Molecular Formula | C₁₀H₁₂BrN | N/A |

| Molecular Weight | 226.11 g/mol | N/A |

| Appearance | Not specified | N/A |

| Boiling Point | Not specified | N/A |

| Melting Point | Not specified | N/A |

| Solubility | Not specified | N/A |

| Purity | Typically available at >95% | N/A |

Synthesis and Characterization

General Synthetic Approach (Hypothetical)

A plausible synthetic route could involve the bromination of a 3,3-dimethylindoline precursor. The regioselectivity of the bromination would be a critical factor to control, potentially requiring the use of specific brominating agents and reaction conditions.

A generalized workflow for a potential synthesis is outlined below:

Caption: Hypothetical workflow for the synthesis of 4-Bromo-3,3-dimethylindoline.

Experimental Protocol: Synthesis of a Related Bromoaniline Derivative

While a specific protocol for 4-Bromo-3,3-dimethylindoline is unavailable, the following is a representative procedure for the bromination of a related aniline derivative, which illustrates the general principles that could be adapted.

Synthesis of 4-Bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline

-

Materials: 2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline, Pyridine, Bromine, Water, Methyl tert-butyl ether (MTBE), Sodium sulfate.

-

Procedure:

-

A solution of 2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline (5.0 g) is prepared in pyridine (50 g).

-

A solution of bromine (4.89 g) in pyridine (50 g) is prepared separately at 0°C.

-

The bromine solution is added dropwise to the aniline solution at 20°C over 5 hours.

-

The reaction mixture is stirred at 25°C for an additional 12 hours.

-

The mixture is then poured into water (250 ml) and extracted three times with MTBE (100 ml each).

-

The combined organic phases are washed twice with water (100 ml each), dried over sodium sulfate, and concentrated to yield the product.[2]

-

Note: This protocol is for a related compound and would require significant optimization and adaptation for the synthesis of 4-Bromo-3,3-dimethylindoline.

Characterization Techniques

The structural confirmation and purity assessment of 4-Bromo-3,3-dimethylindoline would rely on standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the N-H proton, and the two methyl groups at the C3 position. The bromine substitution at the C4 position would influence the chemical shifts and coupling patterns of the aromatic protons. |

| ¹³C NMR | Resonances for the ten carbon atoms in the molecule, including the two methyl carbons, the quaternary C3 carbon, and the aromatic carbons. The carbon atom attached to the bromine would show a characteristic chemical shift. |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (226.11 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C-Br stretching. |

Potential Applications in Drug Discovery and Medicinal Chemistry

While there is no specific pharmacological data available for 4-Bromo-3,3-dimethylindoline, the indoline scaffold and bromo-substituents are present in many biologically active molecules. This suggests that 4-Bromo-3,3-dimethylindoline could serve as a valuable building block in medicinal chemistry.

Role as a Synthetic Intermediate

The bromine atom on the aromatic ring provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of diverse functional groups at the 4-position, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Caption: Potential workflow for utilizing 4-Bromo-3,3-dimethylindoline in drug discovery.

Potential Biological Activities

Indoline derivatives have been reported to exhibit a wide range of biological activities, including but not limited to:

-

Anticancer Activity: Spirooxindole derivatives, which share a core structure with indoline, have shown promising cytotoxic effects against various cancer cell lines.[1][3]

-

Cholinesterase Inhibition: Certain alkaloids containing an indoloquinoline core have demonstrated inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease.[4]

-

Antimicrobial Activity: Some heterocyclic compounds containing a bromo-phenyl moiety have shown antibacterial and antifungal properties.[5][6]

It is important to note that these are general activities of related compound classes, and the specific biological profile of 4-Bromo-3,3-dimethylindoline remains to be determined through experimental evaluation.

Conclusion

4-Bromo-3,3-dimethylindoline is a chemical entity with potential for further exploration in the fields of organic synthesis and medicinal chemistry. While specific experimental data for this compound is currently scarce in the public domain, its structural features suggest it could be a useful intermediate for the synthesis of novel, biologically active molecules. Further research is warranted to fully elucidate its chemical properties, develop efficient synthetic routes, and investigate its pharmacological potential. This guide serves as a foundational resource for researchers and scientists interested in pursuing studies on this and related compounds.

References

- 1. Evaluation of Spirooxindole-3,3'-pyrrolines-incorporating Isoquinoline Motif as Antitumor, Anti-inflammatory, Antibacterial, Antifungal, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of indoloquinoline alkaloid cryptolepine and its bromo-derivative as dual cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Technical Guide to 4-Bromo-3,3-dimethylindoline: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary: This guide provides a comprehensive technical overview of 4-Bromo-3,3-dimethylindoline, a halogenated heterocyclic compound of increasing interest to researchers in medicinal chemistry and drug development. We delve into its core physicochemical properties, including its molecular weight, and present a plausible, well-reasoned synthetic pathway with a detailed experimental protocol. Furthermore, this document outlines the expected spectroscopic signatures for structural verification and discusses the compound's potential as a versatile building block for creating complex molecular architectures through modern synthetic methodologies. The insights provided herein are intended to equip researchers and scientists with the foundational knowledge required to effectively utilize this valuable intermediate in their discovery programs.

The Indoline Scaffold: A Privileged Structure in Medicinal Chemistry

The indoline framework, a saturated analog of indole, is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interacting with biological targets. The introduction of substituents onto this scaffold is a proven strategy for modulating pharmacological activity, selectivity, and pharmacokinetic properties.

The specific compound, 4-Bromo-3,3-dimethylindoline, incorporates three key structural modifications of strategic importance:

-

Bromination at the C4 Position: The bromine atom serves as a crucial synthetic handle. It is an excellent leaving group in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse functional groups and the construction of complex molecular libraries.

-

Gem-Dimethyl Group at C3: This structural motif imparts several important characteristics. It introduces steric bulk, which can influence binding conformations and prevent metabolic degradation at that position. This "metabolic blocking" can enhance the compound's in vivo stability.

-

Indoline Core: The saturated nitrogen atom provides a basic center that can be protonated at physiological pH, influencing solubility and potential interactions with acidic residues in protein binding pockets.

This combination of features makes 4-Bromo-3,3-dimethylindoline a highly valuable and versatile intermediate for the synthesis of novel therapeutic agents.

Core Physicochemical and Structural Data

All quantitative data for 4-Bromo-3,3-dimethylindoline (CAS: 1227418-26-9) are summarized below. These parameters are fundamental for experimental design, reaction stoichiometry calculations, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrN | [1] |

| Molecular Weight | 226.11 g/mol | [1] |

| CAS Number | 1227418-26-9 | [1] |

| Canonical SMILES | CC1(C2=C(C=CC=C2Br)N1)C | - |

| InChIKey | (Predicted) | - |

| XLogP3 | (Predicted) | - |

| Hydrogen Bond Donors | 1 (the -NH group) | - |

| Hydrogen Bond Acceptors | 1 (the Nitrogen atom) | - |

Synthesis and Mechanistic Considerations

A robust synthesis of 4-Bromo-3,3-dimethylindoline can be envisioned through the electrophilic aromatic substitution of a 3,3-dimethylindoline precursor. The choice of brominating agent and reaction conditions is critical to achieve regioselectivity and high yield.

Proposed Synthetic Pathway

The most direct route involves the bromination of 3,3-dimethylindoline. The indoline ring system is activated towards electrophilic substitution, and the amino group is an ortho-, para-director. However, the C4 and C6 positions are electronically favored. Steric hindrance from the C3 gem-dimethyl group may influence the selectivity, but bromination at C4 is a plausible outcome. N-Bromosuccinimide (NBS) is a preferred brominating agent for this transformation as it is a solid, easier to handle than liquid bromine, and often provides milder reaction conditions with higher selectivity.[2]

Caption: Proposed workflow for the synthesis of 4-Bromo-3,3-dimethylindoline.

Detailed Experimental Protocol

Trustworthiness through Self-Validation: This protocol includes steps for reaction monitoring, proper workup to remove byproducts, and purification to ensure the final product's high purity, which can be validated by the characterization methods outlined in Section 4.0.

-

Reaction Setup: To a solution of 3,3-dimethylindoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (MeCN) (approx. 0.1 M concentration), cool the mixture to 0°C in an ice bath under a nitrogen atmosphere.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C. Causality: Slow, portion-wise addition at low temperature is crucial to control the reaction exotherm and minimize the formation of di-brominated or other side products.

-

Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Aqueous Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine or NBS. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) to remove any acidic byproducts, followed by brine to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4-Bromo-3,3-dimethylindoline.

Spectroscopic Characterization and Analytical Workflow

Structural confirmation of the synthesized product is paramount. The following section describes the expected spectroscopic data based on the known structure of 4-Bromo-3,3-dimethylindoline.

Caption: Standard analytical workflow for structural elucidation and confirmation.

Expected Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Region (δ 6.5-7.5 ppm): Three signals corresponding to the protons on the benzene ring. The coupling patterns (doublets, triplets) will be indicative of the substitution pattern.

-

Aliphatic Methylene (δ ~3.3 ppm): A singlet integrating to 2H for the -CH₂- group at the C2 position.

-

Amine Proton (δ ~3.5-4.5 ppm): A broad singlet integrating to 1H for the -NH- proton. This signal may be exchangeable with D₂O.

-

Gem-Dimethyl (δ ~1.3 ppm): A singlet integrating to 6H for the two equivalent methyl groups at the C3 position.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

Aromatic Region (δ 110-150 ppm): Six distinct signals for the aromatic carbons, including one signal at a lower field corresponding to the carbon bearing the bromine atom (C-Br).

-

Aliphatic Carbons: Signals for the C2 methylene carbon, the C3 quaternary carbon, and the C3 methyl carbons.

-

-

Mass Spectrometry (MS):

-

The key diagnostic feature will be the molecular ion peak cluster. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50:50), the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion: [M]⁺ at m/z 225 and [M+2]⁺ at m/z 227. High-resolution mass spectrometry (HRMS) should confirm the exact mass consistent with the molecular formula C₁₀H₁₂Br¹⁴N.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A characteristic sharp peak in the region of 3300-3400 cm⁻¹.

-

C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring stretches in the 1450-1600 cm⁻¹ region.

-

Applications in Medicinal Chemistry and Drug Development

4-Bromo-3,3-dimethylindoline is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value building block. Its utility stems from the ability to leverage the C4-bromo substituent for further molecular elaboration.

-

Scaffold for Cross-Coupling: The aryl bromide is a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the strategic installation of various moieties:

-

Suzuki Coupling: Introduction of aryl or heteroaryl groups.

-

Sonogashira Coupling: Installation of alkyne groups, which can be further functionalized.

-

Heck Coupling: Formation of carbon-carbon bonds with alkenes.

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds to introduce new amine functionalities.

-

-

Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a complex fragment. Its indoline core can occupy specific pockets in a target protein, with the bromine vector pointing outwards, allowing for the systematic exploration of adjacent chemical space through follow-up chemistry.

-

Development of Kinase Inhibitors and CNS Agents: The broader class of bromoindoles and their derivatives has shown promise in the development of APIs targeting protein kinases and central nervous system (CNS) receptors.[3] 4-Bromo-3,3-dimethylindoline provides a robust starting point for synthesizing analogs in these therapeutic areas.

Safety, Handling, and Storage

As with all laboratory chemicals, 4-Bromo-3,3-dimethylindoline should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Bromo-3,3-dimethylindoline is a strategically designed chemical intermediate with significant potential for accelerating drug discovery programs. Its defined molecular weight of 226.11 g/mol , coupled with a versatile bromine handle and a metabolically-blocked indoline core, makes it an attractive starting material for creating diverse and novel molecular entities. The synthetic and analytical methodologies detailed in this guide provide a solid foundation for researchers to synthesize, characterize, and effectively deploy this compound in the pursuit of new therapeutic agents.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-3-methylaniline in Custom Organic Synthesis. [Link]

-

PW Consulting. 4-Bromoindole Market. [Link]

Sources

An In-depth Technical Guide to the Structural Elucidation of 4-Bromo-3,3-dimethylindoline

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The introduction of specific substituents, such as a bromine atom and gem-dimethyl groups, can significantly modulate the biological activity and pharmacokinetic properties of the parent molecule. This guide provides a comprehensive, in-depth technical overview of the analytical methodologies required for the unambiguous structural elucidation of 4-Bromo-3,3-dimethylindoline. We will explore the synergistic application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is intended to serve as a practical resource for researchers, offering not only procedural details but also the underlying scientific rationale for each experimental choice, thereby ensuring the integrity and reliability of the structural assignment.

Introduction: The Significance of Substituted Indolines

Indoline, a heterocyclic aromatic organic compound, consists of a benzene ring fused to a five-membered nitrogen-containing ring with the 2-3 bond saturated.[2] This structural motif is a cornerstone in the development of novel therapeutics, with applications ranging from anticancer to neuroprotective agents.[1] The specific substitution pattern on the indoline ring system is critical to its biological function. The presence of a bromine atom at the C4 position can enhance binding affinity to target proteins and improve metabolic stability.[3][4] Furthermore, the gem-dimethyl group at the C3 position introduces steric bulk, which can influence the molecule's conformation and its interaction with biological targets.

Given the therapeutic potential of such substituted indolines, a rigorous and unequivocal confirmation of their chemical structure is paramount. This guide will walk through a systematic approach to elucidating the structure of 4-Bromo-3,3-dimethylindoline, a representative example of this important class of molecules.

Strategic Approach to Structure Elucidation

The comprehensive structural characterization of a novel or synthesized molecule like 4-Bromo-3,3-dimethylindoline relies on a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment. Our strategy involves a logical workflow, beginning with the determination of the molecular formula and proceeding to the detailed mapping of atomic connectivity.

Caption: A logical workflow for the structural elucidation of 4-Bromo-3,3-dimethylindoline.

Mass Spectrometry (MS): Determining the Molecular Blueprint

Mass spectrometry is the initial and indispensable step in structural elucidation, as it provides the exact molecular weight and, through high-resolution analysis, the molecular formula of the analyte.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity (sub-milligram) of 4-Bromo-3,3-dimethylindoline in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a high-resolution mass spectrometer, for instance, a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition:

-

Ionization Mode: Positive ion mode is typically preferred for nitrogen-containing compounds to observe the protonated molecule [M+H]⁺.

-

Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

-

Resolution: Set the instrument to a high resolution (≥10,000) to enable accurate mass measurement.

-

Data Interpretation: Expected Results

For 4-Bromo-3,3-dimethylindoline (C₁₀H₁₂BrN), the presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5] This leads to two peaks of nearly equal intensity separated by 2 m/z units (the [M]⁺ and [M+2]⁺ peaks).

| Ion | Expected Exact Mass (m/z) | Observed Isotopic Pattern |

| [M(⁷⁹Br)+H]⁺ | 226.0229 | ~50% |

| [M(⁸¹Br)+H]⁺ | 228.0209 | ~50% |

The accurate mass measurement of these ions allows for the unambiguous determination of the elemental composition, confirming the molecular formula as C₁₀H₁₂BrN.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum is collected prior to sample analysis.

-

Data Interpretation: Expected Absorptions

The IR spectrum of 4-Bromo-3,3-dimethylindoline is expected to exhibit characteristic absorption bands corresponding to its key structural features.

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance |

| ~3400-3300 | N-H stretch | Moderate, sharp peak |

| ~3100-3000 | Aromatic C-H stretch | Weak to moderate, sharp peaks |

| ~2970-2870 | Aliphatic C-H stretch | Strong, sharp peaks |

| ~1600, ~1470 | Aromatic C=C stretch | Moderate to strong, sharp peaks |

| ~1300-1000 | C-N stretch | Moderate peak |

| ~600-500 | C-Br stretch | Weak to moderate peak |

The presence of these bands provides strong evidence for the indoline core, the N-H moiety, the aromatic ring, the aliphatic methyl groups, and the carbon-bromine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the carbon skeleton and the placement of protons.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-3,3-dimethylindoline in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[6]

-

Data Acquisition:

-

¹H NMR: Standard single-pulse experiment.

-

¹³C NMR: Proton-decoupled single-pulse experiment.

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings.[7]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.[8][9]

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons separated by two or three bonds.[7][8]

-

Data Interpretation: Predicted Spectra and Correlations

¹H NMR (Predicted)

The proton NMR spectrum will provide information on the number of different proton environments, their chemical shifts, integration (relative number of protons), and multiplicity (due to coupling with neighboring protons).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | ~3.5-4.5 | Broad singlet | 1H |

| H5 | ~7.0-7.2 | Doublet | 1H |

| H6 | ~6.6-6.8 | Triplet | 1H |

| H7 | ~6.8-7.0 | Doublet | 1H |

| C2-H₂ | ~3.3-3.5 | Singlet | 2H |

| C3-(CH₃)₂ | ~1.3 | Singlet | 6H |

¹³C NMR (Predicted)

The carbon NMR spectrum will show the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C7a | ~150-152 |

| C3a | ~140-142 |

| C4 | ~110-115 (directly attached to Br) |

| C5 | ~128-130 |

| C6 | ~120-122 |

| C7 | ~118-120 |

| C2 | ~55-60 |

| C3 | ~40-45 |

| C3-(C H₃)₂ | ~25-30 |

2D NMR Correlation Analysis

Caption: Predicted 2D NMR correlations for 4-Bromo-3,3-dimethylindoline.

-

COSY: Correlations are expected between the adjacent aromatic protons H5-H6 and H6-H7, establishing the connectivity of the aromatic ring system.

-

HSQC: This experiment will unequivocally link each proton to its directly attached carbon atom (e.g., H5 to C5, the C2 protons to C2, and the methyl protons to the methyl carbons).

-

HMBC: This is crucial for piecing together the entire molecular framework. Key expected correlations include:

-

The C2 protons showing correlations to the quaternary carbons C3 and C7a, and to C3a.

-

The gem-dimethyl protons showing correlations to C2, C3, and the quaternary carbon C3a.

-

The aromatic proton H5 showing correlations to C7, C3a, and the bromine-bearing carbon C4.

-

The aromatic proton H7 showing correlations to C5 and C7a.

-

Conclusion: A Synergistic Approach to Certainty

The structural elucidation of 4-Bromo-3,3-dimethylindoline is a systematic process that relies on the convergent interpretation of data from multiple analytical techniques. Mass spectrometry provides the foundational molecular formula. Infrared spectroscopy offers a rapid confirmation of key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments delivers an unambiguous and detailed map of the atomic connectivity. By following the protocols and interpretive strategies outlined in this guide, researchers and drug development professionals can confidently and accurately characterize this and other similarly substituted indoline molecules, ensuring the integrity of their scientific endeavors.

References

- 1. Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Research Portal [researchportal.scu.edu.au]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. tandf.figshare.com [tandf.figshare.com]

- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

Proposed Synthetic Pathway: Fischer Indole Synthesis followed by Reduction

An In-depth Technical Guide to the Synthesis of 4-Bromo-3,3-dimethylindoline

For Researchers, Scientists, and Drug Development Professionals

This guide details the plausible synthetic pathways for the preparation of 4-Bromo-3,3-dimethylindoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a directly published synthesis, this document outlines the most chemically sound approaches based on established organic chemistry principles and related transformations. The primary proposed route involves a multi-step synthesis culminating in the formation of the target molecule.

The most logical and versatile approach to synthesize 4-Bromo-3,3-dimethylindoline is a two-step process:

-

Fischer Indole Synthesis: Reaction of (3-bromophenyl)hydrazine with isobutyraldehyde to form 4-bromo-3,3-dimethyl-3H-indole.

-

Reduction: Subsequent reduction of the 3H-indole intermediate to the desired 4-Bromo-3,3-dimethylindoline.

This pathway offers the advantage of building the core indoline structure with the desired substitution pattern in a controlled manner.

Step 1: Fischer Indole Synthesis of 4-Bromo-3,3-dimethyl-3H-indole

The Fischer indole synthesis is a classic and widely used method for the synthesis of indoles from a phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[1][2] In this proposed synthesis, (3-bromophenyl)hydrazine reacts with isobutyraldehyde. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the 3H-indole (indolenine) product.[1][2]

Reaction:

(3-bromophenyl)hydrazine + Isobutyraldehyde → 4-Bromo-3,3-dimethyl-3H-indole

Key Experimental Considerations:

-

Acid Catalyst: A variety of Brønsted and Lewis acids can be employed to catalyze the Fischer indole synthesis.[1][3] Common choices include:

-

Polyphosphoric acid (PPA)

-

Sulfuric acid (H₂SO₄)

-

Zinc chloride (ZnCl₂)

-

p-Toluenesulfonic acid (p-TsOH)

-

-

Solvent: The choice of solvent depends on the acid catalyst and reaction temperature. Acetic acid is a common solvent for this reaction.[2]

-

Temperature: The reaction typically requires heating to facilitate the rearrangement and cyclization steps.

Step 2: Reduction of 4-Bromo-3,3-dimethyl-3H-indole

The 3H-indole (indolenine) intermediate formed in the first step possesses a C=N double bond within the five-membered ring. This can be readily reduced to the corresponding indoline.

Reaction:

4-Bromo-3,3-dimethyl-3H-indole → 4-Bromo-3,3-dimethylindoline

Key Experimental Considerations:

-

Reducing Agent: A variety of reducing agents can be used for this transformation. Common and effective choices include:

-

Sodium borohydride (NaBH₄)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Catalytic hydrogenation (e.g., H₂/Pd-C)

-

Quantitative Data Summary

As this is a proposed pathway, specific quantitative data from a single literature source is not available. The following table provides expected ranges for yields based on analogous reactions found in the literature for Fischer indole syntheses and indolenine reductions.

| Step | Reaction | Starting Materials | Reagents | Typical Yield (%) |

| 1 | Fischer Indole Synthesis | (3-bromophenyl)hydrazine, Isobutyraldehyde | Acid Catalyst (e.g., PPA, H₂SO₄) | 60-80% |

| 2 | Reduction | 4-Bromo-3,3-dimethyl-3H-indole | Reducing Agent (e.g., NaBH₄) | 80-95% |

Detailed Experimental Protocols (Proposed)

The following are detailed, hypothetical experimental protocols for the synthesis of 4-Bromo-3,3-dimethylindoline based on the proposed pathway. These protocols are derived from standard procedures for similar transformations.

Protocol 1: Synthesis of 4-Bromo-3,3-dimethyl-3H-indole via Fischer Indole Synthesis

-

Preparation of the Hydrazone (optional pre-step):

-

In a round-bottom flask, dissolve (3-bromophenyl)hydrazine hydrochloride in a suitable solvent such as ethanol.

-

Add a stoichiometric equivalent of a mild base (e.g., sodium acetate) to liberate the free hydrazine.

-

To this solution, add one equivalent of isobutyraldehyde dropwise at room temperature.

-

Stir the reaction mixture for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.

-

Isolate the hydrazone by filtration and wash with a cold solvent.

-

-

Indolization:

-

To a flask equipped with a reflux condenser and a magnetic stirrer, add the prepared (3-bromophenyl)hydrazone of isobutyraldehyde.

-

Add a suitable acid catalyst, such as polyphosphoric acid or a solution of sulfuric acid in a high-boiling solvent like acetic acid.

-

Heat the reaction mixture to 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 4-bromo-3,3-dimethyl-3H-indole.

-

Protocol 2: Reduction of 4-Bromo-3,3-dimethyl-3H-indole to 4-Bromo-3,3-dimethylindoline

-

Reaction Setup:

-

Dissolve the 4-bromo-3,3-dimethyl-3H-indole in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.

-

Cool the solution in an ice bath.

-

-

Reduction:

-

Slowly add sodium borohydride (NaBH₄) in portions to the cooled solution. The amount of NaBH₄ should be in slight excess (e.g., 1.5-2 equivalents).

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Remove the bulk of the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude 4-Bromo-3,3-dimethylindoline.

-

If necessary, purify the product further by column chromatography or recrystallization.

-

Visualizing the Synthetic Pathway

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed synthetic pathways.

Caption: Proposed synthesis of 4-Bromo-3,3-dimethylindoline via Fischer Indole Synthesis.

Caption: Hypothetical direct bromination of 3,3-dimethylindoline.

Alternative Pathway: Direct Bromination

An alternative, though likely less selective, approach would be the direct bromination of 3,3-dimethylindoline. Electrophilic aromatic substitution on the indoline ring is possible, but controlling the regioselectivity to favor the 4-position over other positions (5, 6, and 7) would be a significant challenge. The directing effects of the amino group and the alkyl substituents would need to be carefully considered, and a mixture of isomers would be the likely outcome, necessitating a difficult separation. Brominating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) could be employed.[4]

Conclusion

The synthesis of 4-Bromo-3,3-dimethylindoline is most strategically approached through a two-step sequence involving the Fischer indole synthesis followed by reduction. This method provides a reliable and controllable route to the target compound. While direct bromination of 3,3-dimethylindoline is a theoretical possibility, it is anticipated to suffer from poor regioselectivity. The provided experimental protocols offer a solid foundation for researchers to develop a robust synthesis of this valuable chemical entity.

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fischer Indole Synthesis [organic-chemistry.org]

- 4. Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Bromo-3,3-dimethylindoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-3,3-dimethylindoline. Due to the limited availability of direct experimental data for this specific compound, this guide presents a combination of data from closely related structural analogs and predicted values. This information is invaluable for the synthesis, identification, and quality control of 4-Bromo-3,3-dimethylindoline and its derivatives in research and drug development.

Predicted and Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for 4-Bromo-3,3-dimethylindoline, based on the analysis of structurally related compounds, including 3,3-dimethylindoline, 4-bromoindole, and various bromo-substituted indoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for 4-Bromo-3,3-dimethylindoline

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.1 - 7.3 | Doublet of Doublets | 1H | Aromatic CH (H-6) |

| ~ 6.9 - 7.1 | Doublet | 1H | Aromatic CH (H-5) |

| ~ 6.6 - 6.8 | Doublet | 1H | Aromatic CH (H-7) |

| ~ 3.3 - 3.5 | Singlet | 2H | Methylene CH₂ (H-2) |

| ~ 1.3 - 1.5 | Singlet | 6H | gem-Dimethyl 2xCH₃ (H-3) |

| ~ 3.5 - 4.5 (broad) | Broad Singlet | 1H | Amine NH |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-Bromo-3,3-dimethylindoline

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 152 | Aromatic C (C-7a) |

| ~ 130 - 132 | Aromatic C (C-3a) |

| ~ 128 - 130 | Aromatic CH (C-6) |

| ~ 124 - 126 | Aromatic CH (C-5) |

| ~ 110 - 112 | Aromatic CH (C-7) |

| ~ 115 - 117 | Aromatic C-Br (C-4) |

| ~ 55 - 58 | Methylene C (C-2) |

| ~ 42 - 44 | Quaternary C (C-3) |

| ~ 28 - 30 | gem-Dimethyl 2xCH₃ |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for 4-Bromo-3,3-dimethylindoline

| m/z Value | Interpretation |

| 225/227 | Molecular Ion [M]⁺ (presence of Br isotopes) |

| 210/212 | [M-CH₃]⁺ |

| 146 | [M-Br]⁺ |

| 131 | [M-Br-CH₃]⁺ |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Spectroscopy Data for 4-Bromo-3,3-dimethylindoline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350 - 3450 | Medium | N-H Stretch |

| ~ 2850 - 3000 | Medium | C-H Stretch (Aliphatic) |

| ~ 1580 - 1620 | Strong | C=C Stretch (Aromatic) |

| ~ 1450 - 1500 | Medium | C-H Bend (Aliphatic) |

| ~ 1000 - 1100 | Strong | C-N Stretch |

| ~ 550 - 650 | Strong | C-Br Stretch |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 4-Bromo-3,3-dimethylindoline (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a volume of 0.5-0.7 mL in a 5 mm NMR tube.

-

¹H NMR Spectroscopy : Proton NMR spectra are acquired on a 400 or 500 MHz spectrometer. A standard single-pulse experiment is used with a pulse angle of 30-45 degrees. The acquisition time is typically 2-4 seconds with a relaxation delay of 1-5 seconds between scans.[1] A total of 8-16 scans are averaged to obtain a spectrum with a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy : Carbon-13 NMR spectra are recorded on the same instrument, typically at 100 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single peaks for each unique carbon atom.[2] Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required.[3]

Chemical shifts for both ¹H and ¹³C NMR are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Mass Spectrometry (MS)

Mass spectra are obtained using a high-resolution mass spectrometer, often coupled with a chromatographic inlet like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Electron Ionization (EI-MS) : For GC-MS analysis, a small amount of the sample is injected into the GC, where it is vaporized and separated. The separated compound then enters the ion source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV).[4] This causes ionization and fragmentation of the molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer.

Infrared (IR) Spectroscopy

The infrared spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Attenuated Total Reflectance (ATR-FTIR) : This is a common technique for solid and liquid samples. A small amount of the solid 4-Bromo-3,3-dimethylindoline is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[5][6] Pressure is applied to ensure good contact between the sample and the crystal. The IR beam is passed through the crystal in such a way that it interacts with the surface of the sample. The resulting spectrum is an average of 16 to 32 scans over a range of 4000-400 cm⁻¹.[3]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like 4-Bromo-3,3-dimethylindoline.

References

- 1. benchchem.com [benchchem.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 4. minio.scielo.br [minio.scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-3,3-dimethylindoline

Abstract

This technical guide provides a comprehensive analysis and detailed prediction of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-bromo-3,3-dimethylindoline. In the absence of an empirically published spectrum for this specific molecule, this guide leverages foundational NMR principles and spectral data from analogous structures—including indoline, brominated aromatic systems, and 3,3-dimethyl substituted indolines—to construct a robust and scientifically grounded spectral interpretation. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a thorough understanding of the structural elucidation of substituted indoline scaffolds. Included are predicted chemical shifts (δ), coupling constants (J), and signal multiplicities, alongside a detailed experimental protocol for acquiring such a spectrum.

Introduction: The Structural Significance of Substituted Indolines

The indoline scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials. The introduction of various substituents onto the indoline ring system allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its pharmacological or material characteristics. 4-Bromo-3,3-dimethylindoline is a derivative of particular interest, combining the electronic influence of a halogen at the C4 position with the steric bulk of gem-dimethyl groups at C3. Accurate structural confirmation of such molecules is paramount, and ¹H NMR spectroscopy stands as the primary analytical tool for this purpose. This guide will deconstruct the anticipated ¹H NMR spectrum of this compound, providing a detailed rationale for the predicted spectral features.

Molecular Structure and Proton Environment Analysis

To predict the ¹H NMR spectrum of 4-bromo-3,3-dimethylindoline, it is essential to first analyze its molecular structure and the unique chemical environment of each proton.

Caption: Molecular structure of 4-Bromo-3,3-dimethylindoline with proton and key atom labeling.

The key proton environments to consider are:

-

Aromatic Protons (H-5, H-6, H-7): These protons are on the benzene ring portion of the indoline. Their chemical shifts will be influenced by the electron-donating nitrogen atom and the electron-withdrawing bromine atom.

-

Methylene Protons (C2-H₂): These two protons are diastereotopic due to the chiral center at C3 (even though it's a quaternary center, the molecule is chiral). However, in many cases, they may appear as a singlet if their chemical shift difference is small.

-

Gem-Dimethyl Protons (C3-(CH₃)₂): The six protons of the two methyl groups at the C3 position are equivalent and will appear as a single signal.

-

Amine Proton (N-H): The chemical shift of this proton can be highly variable and is dependent on solvent, concentration, and temperature. It may also exhibit broadness due to quadrupolar relaxation and exchange.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectral data for 4-bromo-3,3-dimethylindoline in a standard solvent like CDCl₃ are summarized in Table 1. The rationale for these predictions is detailed in the subsequent section.

Table 1: Predicted ¹H NMR Data for 4-Bromo-3,3-dimethylindoline in CDCl₃

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-7 | ~7.10 - 7.20 | Doublet (d) | J₆,₇ ≈ 7.5 - 8.0 | 1H |

| H-5 | ~6.95 - 7.05 | Doublet (d) | J₅,₆ ≈ 7.5 - 8.0 | 1H |

| H-6 | ~6.60 - 6.70 | Triplet (t) | J₅,₆ ≈ J₆,₇ ≈ 7.5 - 8.0 | 1H |

| N-H | ~3.50 - 4.50 | Broad Singlet (br s) | - | 1H |

| C2-H₂ | ~3.30 - 3.40 | Singlet (s) | - | 2H |

| C3-(CH₃)₂ | ~1.30 - 1.40 | Singlet (s) | - | 6H |

Scientific Rationale for Spectral Predictions

Aromatic Region (H-5, H-6, H-7)

The chemical shifts of the aromatic protons in the parent indoline molecule are approximately δ 7.08 (H-4), 6.98 (H-7), 6.69 (H-5), and 6.61 (H-6) ppm in CDCl₃.[1] The introduction of a bromine atom at the C4 position will significantly influence the electronic environment of the remaining aromatic protons.

-

H-7: This proton is ortho to the electron-donating nitrogen atom, which would typically shield it. However, it is also in a position that can be deshielded by the bromine at C4 through space and inductive effects. The deshielding effect is expected to be moderate, placing its signal in the range of δ 7.10 - 7.20 ppm . It will appear as a doublet due to coupling with H-6.

-

H-5: This proton is ortho to the bromine atom. Halogens exert an anisotropic effect, generally deshielding protons in the ortho position.[2][3] Therefore, H-5 will be shifted downfield compared to its position in unsubstituted indoline. We predict a chemical shift in the region of δ 6.95 - 7.05 ppm . It will appear as a doublet due to coupling with H-6.

-

H-6: This proton is meta to the bromine and para to the nitrogen. It is situated between H-5 and H-7 and will be coupled to both. This will result in a triplet (or more accurately, a doublet of doublets with similar coupling constants). Its chemical shift will be the most upfield of the aromatic protons, predicted to be in the range of δ 6.60 - 6.70 ppm .

Aliphatic Region (C2-H₂ and C3-(CH₃)₂)

-

C2-H₂: In the parent indoline, the C2 methylene protons appear around δ 3.49 ppm.[1] The gem-dimethyl groups at C3 will have a minor electronic effect on the C2 protons. Therefore, their chemical shift is expected to be similar, in the range of δ 3.30 - 3.40 ppm . Due to the absence of adjacent protons, this signal will appear as a singlet .

-

C3-(CH₃)₂: The two methyl groups at the C3 position are chemically equivalent. Their protons will resonate as a single, sharp peak. Based on data for similar 3,3-dimethylindoline structures, a chemical shift in the range of δ 1.30 - 1.40 ppm is anticipated.[4] This signal will be a singlet and will integrate to 6 protons.

N-H Proton

The chemical shift of the N-H proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a non-polar solvent like CDCl₃, it is expected to appear as a broad singlet in the range of δ 3.50 - 4.50 ppm .

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a standard operating procedure for obtaining a high-resolution ¹H NMR spectrum of 4-bromo-3,3-dimethylindoline.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of 4-bromo-3,3-dimethylindoline into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Mixing: Gently swirl or vortex the vial until the sample is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

NMR Spectrometer Setup and Data Acquisition

Caption: A standard workflow for acquiring and processing a ¹H NMR spectrum.

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Locking and Shimming: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure efficient transfer of radiofrequency power.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 scans.

-

Number of Dummy Scans (DS): 4 scans.

-

Acquisition Time (AQ): 3-4 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Spectral Width (SW): 0-12 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Perform baseline correction.

-

Reference the spectrum by setting the TMS peak to 0 ppm.

-

Integrate all signals.

-

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H NMR spectrum of 4-bromo-3,3-dimethylindoline based on established principles of NMR spectroscopy and data from structurally related compounds. The predicted spectrum exhibits distinct signals for the aromatic, methylene, gem-dimethyl, and N-H protons, with chemical shifts and multiplicities governed by the electronic and steric effects of the substituents. This in-depth guide serves as a valuable resource for the identification and structural verification of this and similar substituted indoline derivatives, and the provided experimental protocol offers a robust method for obtaining high-quality spectral data.

References

- 1. Indoline(496-15-1) 1H NMR [m.chemicalbook.com]

- 2. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. 4-Bromo-3-methylaniline(6933-10-4) 1H NMR [m.chemicalbook.com]

In-Depth Technical Guide to the ¹³C NMR Analysis of 4-Bromo-3,3-dimethylindoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-3,3-dimethylindoline. Due to the absence of direct experimental spectral data in publicly available literature, this guide presents a detailed prediction of the ¹³C NMR chemical shifts. The predictions are derived from established principles of NMR spectroscopy and by drawing comparisons with the known spectral data of structurally analogous compounds, including indoline, 3,3-dimethylindoline, and various bromo-substituted aromatic molecules. This document also outlines a standard experimental protocol for acquiring the ¹³C NMR spectrum of the title compound.

Predicted ¹³C NMR Data for 4-Bromo-3,3-dimethylindoline

The predicted chemical shifts for each carbon atom in 4-Bromo-3,3-dimethylindoline are summarized in the table below. These values are estimated based on the analysis of substituent effects and data from related compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | ~55-60 | Expected to be a methylene carbon adjacent to a nitrogen atom, shifted slightly downfield from indoline due to steric and electronic effects of the gem-dimethyl group. |

| C3 | ~40-45 | A quaternary carbon, its chemical shift is influenced by the attached methyl groups and the indoline ring structure. |

| C3a | ~150-153 | A quaternary aromatic carbon bonded to nitrogen. Its shift is based on indoline, with minor adjustments for the C3 substituents. |

| C4 | ~115-120 | The ipso-carbon attached to the bromine atom. The "heavy atom effect" of bromine is expected to cause a slight upfield shift compared to what would be predicted based on electronegativity alone. |

| C5 | ~128-132 | An aromatic CH carbon meta to the bromine and ortho to the fused pyrrolidine ring. |

| C6 | ~122-126 | An aromatic CH carbon para to the bromine and meta to the fused pyrrolidine ring. |

| C7 | ~108-112 | An aromatic CH carbon ortho to the bromine and meta to the fused pyrrolidine ring. |

| C7a | ~138-142 | A quaternary aromatic carbon at the ring junction, ortho to the bromine atom. |

| C(CH₃)₂ | ~25-30 | The two equivalent methyl carbons attached to C3. |

Structural and Analytical Workflow

The following diagrams illustrate the structure of 4-Bromo-3,3-dimethylindoline with atom numbering for NMR analysis and the logical workflow for its ¹³C NMR analysis.

Detailed Experimental Protocol

A standard protocol for obtaining a high-quality ¹³C NMR spectrum of 4-Bromo-3,3-dimethylindoline is as follows:

1. Sample Preparation:

-

Weigh approximately 10-50 mg of high-purity 4-Bromo-3,3-dimethylindoline.

-

Dissolve the sample in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean and dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm), unless the deuterated solvent contains TMS.

2. NMR Spectrometer Setup and Data Acquisition:

-

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.

-

Experiment Type: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

-

Solvent: Specify the deuterated solvent used for field-frequency locking.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Pulse Program: A 30-degree or 90-degree pulse is typically used.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for the full quantification of quaternary carbons, though it will increase the total experiment time.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a significant number of scans is required to achieve a good signal-to-noise ratio. A starting point of 1024 scans is recommended, which can be adjusted based on the sample concentration and the desired spectrum quality.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected chemical shift range for most organic molecules.

-

3. Data Processing:

-

Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform of the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Reference the spectrum by setting the TMS peak to 0.0 ppm or the solvent residual peak to its known chemical shift (e.g., 77.16 ppm for CDCl₃).

4. Spectral Analysis:

-

Identify and list all the peaks in the spectrum, noting their chemical shifts.

-

Compare the number of observed peaks with the number of expected unique carbon atoms in the molecule (9 for 4-Bromo-3,3-dimethylindoline, assuming the two methyl groups are equivalent).

-

Assign the chemical shifts to the corresponding carbon atoms based on the predicted values, general chemical shift trends, and, if available, data from 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) for unambiguous assignments.

This guide provides a foundational understanding for the ¹³C NMR analysis of 4-Bromo-3,3-dimethylindoline. For definitive structural confirmation and unambiguous assignment of all carbon signals, further two-dimensional NMR experiments are highly recommended.

An In-depth Technical Guide to the Mass Spectrometry of 4-Bromo-3,3-dimethylindoline

This technical guide provides a detailed analysis of the mass spectrometric behavior of 4-bromo-3,3-dimethylindoline. The content is tailored for researchers, scientists, and professionals in drug development, offering insights into its fragmentation patterns, experimental protocols, and structural elucidation. Due to the limited availability of direct mass spectral data for this specific compound in public literature, this guide infers its mass spectrometric characteristics based on the known behavior of structurally similar brominated and indoline-based heterocyclic compounds.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of 4-bromo-3,3-dimethylindoline is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks ([M]⁺• and [M+2]⁺•) of roughly equal intensity.

Table 1: Predicted Molecular Ion Data for 4-Bromo-3,3-dimethylindoline

| Ion | Corresponding Isotope | Predicted m/z | Relative Abundance |

| [M]⁺• | ⁷⁹Br | 239 | ~100% |

| [M+2]⁺• | ⁸¹Br | 241 | ~98% |

Upon electron ionization (EI), the molecular ion of 4-bromo-3,3-dimethylindoline is expected to undergo a series of fragmentation events. The primary fragmentation pathways likely involve the loss of a methyl group, followed by the loss of the bromine atom or other neutral fragments.

Table 2: Predicted Key Mass Spectral Fragments for 4-Bromo-3,3-dimethylindoline

| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |

| 224/226 | [M - CH₃]⁺ | Loss of a methyl radical from the dimethylated carbon, a common fragmentation for gem-dimethyl groups. The bromine isotopic pattern is retained. |

| 160 | [M - Br]⁺ | Loss of a bromine radical. |

| 145 | [M - Br - CH₃]⁺ | Subsequent loss of a methyl radical after the loss of bromine. |

| 144 | [M - Br - CH₄]⁺ or [M - CH₃ - Br - H]⁺ | Further fragmentation leading to a stable aromatic or rearranged ion. |

| 117 | [C₉H₁₁N]⁺ | Corresponds to the indoline core after the loss of bromine. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in the mass spectra of aromatic compounds. |

Proposed Fragmentation Pathway

The fragmentation of 4-bromo-3,3-dimethylindoline under electron ionization is initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation can be visualized as a series of logical steps, as illustrated in the diagram below.

Experimental Protocols

A standard approach for the mass spectrometric analysis of 4-bromo-3,3-dimethylindoline would involve Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

A. Sample Preparation:

-

Dissolve a small amount (approximately 1 mg) of 4-bromo-3,3-dimethylindoline in a suitable volatile organic solvent (e.g., dichloromethane or methanol) to a final concentration of 1 mg/mL.

-

Further dilute the stock solution as necessary to fall within the linear range of the instrument's detector.

B. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for this type of compound.

-

-

Mass Spectrometer (MS) Conditions:

Experimental Workflow

The general workflow for the analysis of 4-bromo-3,3-dimethylindoline by GC-MS is depicted in the following diagram.

References

Infrared Spectroscopic Analysis of 4-Bromo-3,3-dimethylindoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated infrared (IR) spectroscopic characteristics of 4-Bromo-3,3-dimethylindoline. Due to the absence of publicly available experimental spectra for this specific compound, this document presents a predicted spectrum based on the analysis of its constituent functional groups. The information herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and quality control of this and structurally related molecules.

Core Spectroscopic Data

The infrared spectrum of 4-Bromo-3,3-dimethylindoline is primarily defined by the vibrational modes of its secondary amine, substituted benzene ring, gem-dimethyl groups, and the carbon-bromine bond. The following table summarizes the predicted characteristic absorption bands, their expected wavenumber ranges, and the corresponding molecular vibrations.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3450 - 3350 | Medium, Sharp | N-H Stretch | Secondary Amine (Indoline) |

| 3100 - 3000 | Medium to Weak | C-H Stretch | Aromatic Ring |

| 2975 - 2950 | Medium to Strong | Asymmetric C-H Stretch | Methyl (gem-dimethyl) |

| 2875 - 2865 | Medium | Symmetric C-H Stretch | Methyl (gem-dimethyl) |

| 1610 - 1585 | Medium | C=C Stretch (in-ring) | Aromatic Ring |

| 1500 - 1450 | Medium to Strong | C=C Stretch (in-ring) | Aromatic Ring |

| 1470 - 1450 | Medium | C-H Bend (scissoring) | Methylene (in gem-dimethyl) |

| 1385 - 1380 | Medium | C-H Bend (symmetric) | Methyl (gem-dimethyl) |

| 1370 - 1365 | Medium | C-H Bend (symmetric) | Methyl (gem-dimethyl) |

| 1335 - 1250 | Strong | C-N Stretch | Aromatic Amine |

| 900 - 675 | Strong | C-H Out-of-Plane Bend ("oop") | Aromatic Ring |

| 690 - 515 | Medium to Strong | C-Br Stretch | Aryl Halide |

Note: The exact positions and intensities of the peaks can be influenced by the sample preparation method, solvent (if any), and the physical state of the sample.

Logical Workflow for IR Spectroscopic Analysis

The following diagram illustrates the standard workflow for obtaining and interpreting the infrared spectrum of a solid organic compound like 4-Bromo-3,3-dimethylindoline.

Caption: A flowchart detailing the key steps in an IR spectroscopy experiment.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol outlines a standard procedure for acquiring the Fourier-Transform Infrared (FT-IR) spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for solid-state analysis.

I. Instrumentation and Materials

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

Sample of 4-Bromo-3,3-dimethylindoline (solid).

-

Spatula.

-

Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).

-

Lint-free wipes.

II. Procedure

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

-

Verify that the ATR accessory is correctly installed in the sample compartment.

-

-

ATR Crystal Cleaning:

-

Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol).

-

Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, initiate the collection of a background spectrum. This scan measures the absorbance of the ambient atmosphere (CO₂ and H₂O) and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

The background scan is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Place a small amount (typically 1-5 mg) of the solid 4-Bromo-3,3-dimethylindoline sample onto the center of the ATR crystal.

-

Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the solid and the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

-

The spectrometer software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Process the resulting spectrum as needed. This may include baseline correction, smoothing, and peak picking to identify the wavenumbers of the absorption maxima.

-

Correlate the observed absorption bands with the expected vibrational frequencies for the functional groups present in 4-Bromo-3,3-dimethylindoline, as detailed in the Core Spectroscopic Data table.

-

-

Cleaning:

-

After analysis, raise the press arm and carefully remove the sample from the ATR crystal using a spatula and a lint-free wipe.

-

Clean the crystal surface thoroughly with a solvent-dampened wipe to remove any residual sample.

-

This guide provides a foundational understanding of the expected IR spectroscopic properties of 4-Bromo-3,3-dimethylindoline and a standardized protocol for its analysis. Researchers are encouraged to use this information as a starting point for their experimental work and to build upon this predicted data with empirical findings.

Physical and chemical properties of 4-bromo-3,3-dimethylindoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-bromo-3,3-dimethylindoline. Due to the limited availability of direct experimental data for this specific compound, this guide combines available information with predicted data and comparative analysis of structurally similar compounds. It includes summarized quantitative data, detailed experimental protocols for characterization, and visualizations of a proposed synthetic and analytical workflow, alongside a hypothetical biological signaling pathway, to support further research and application in drug development and chemical synthesis.

Introduction

Indoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and synthetic molecules with important biological activities. The introduction of substituents, such as a bromine atom and dimethyl groups, can significantly modulate the physicochemical properties and pharmacological effects of the indoline scaffold. 4-bromo-3,3-dimethylindoline is a substituted indoline of interest for synthetic chemistry and potential applications in medicinal chemistry. This guide aims to consolidate the known and predicted information about this compound.

Physical and Chemical Properties

Direct experimental data for 4-bromo-3,3-dimethylindoline is scarce in publicly accessible literature. The following tables summarize the available information for the target compound, alongside data for structurally related analogs—4-bromoindole and 3,3-dimethylindoline—to provide context and allow for informed predictions.

Table 1: General and Physical Properties

| Property | 4-bromo-3,3-dimethylindoline | 4-bromoindole (Analog) | 3,3-dimethylindoline (Analog) |

| Molecular Formula | C₁₀H₁₂BrN | C₈H₆BrN[1] | C₁₀H₁₃N[2] |

| Molecular Weight | 226.11 g/mol | 196.04 g/mol [1] | 147.22 g/mol |

| CAS Number | 1227418-26-9[3] | 52488-36-5[1] | 1914-02-9[4] |

| Appearance | Not Reported | Pale yellow to brown solid[5] | Not Reported |

| Boiling Point | Not Reported | 283-285 °C[1][6] | Not Reported |

| Melting Point | Not Reported | Not Available | Not Reported |

| Density | Not Reported | 1.563 g/mL at 25 °C[1] | Not Reported |

| Solubility | Not Reported | Slightly soluble in water; soluble in ethanol and acetone.[5] | Not Reported |

| Refractive Index | Not Reported | n20/D 1.655[1] | Not Reported |

Table 2: Predicted Spectroscopic Data

Note: The following data are predicted and should be confirmed by experimental analysis.

| Spectroscopic Data | Predicted Values for 4-bromo-3,3-dimethylindoline |